molecular formula C11H9BrO2 B13300631 2-Bromo-5-methoxynaphthalen-1-ol

2-Bromo-5-methoxynaphthalen-1-ol

Cat. No.: B13300631
M. Wt: 253.09 g/mol
InChI Key: JMZQJZOUTLSWHH-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxynaphthalen-1-ol is an organic compound with the molecular formula C₁₁H₉BrO₂ and a molecular weight of 253.09 g/mol . It is a derivative of naphthalene, characterized by the presence of a bromine atom and a methoxy group on the naphthalene ring. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-methoxynaphthalen-1-ol can be synthesized through the bromination of 5-methoxynaphthalen-1-ol. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxynaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-methoxynaphthalen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxynaphthalen-1-ol involves its interaction with various molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and interactions. The compound can undergo electrophilic and nucleophilic reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methoxynaphthalen-1-ol is unique due to the presence of both a bromine atom and a methoxy group on the naphthalene ring. This combination imparts distinct reactivity and properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

2-bromo-5-methoxynaphthalen-1-ol

InChI

InChI=1S/C11H9BrO2/c1-14-10-4-2-3-8-7(10)5-6-9(12)11(8)13/h2-6,13H,1H3

InChI Key

JMZQJZOUTLSWHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=C2O)Br

Origin of Product

United States

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